Home > Products > Screening Compounds P54340 > 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine - 1437433-62-9

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Catalog Number: EVT-2892501
CAS Number: 1437433-62-9
Molecular Formula: C9H13N3
Molecular Weight: 163.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pyrido[3,2-b]thieno[3,4-e][1,4]diazepines (1a-d)

Compound Description: Pyrido[3,2-b]thieno[3,4-e][1,4]diazepines (1a-d) are a series of compounds investigated for potential central nervous system (CNS) activity. [] Unfortunately, biological evaluation of these compounds did not reveal any notable CNS effects. []

1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones (7-13)

Compound Description: These compounds were synthesized and evaluated for their antiproliferative activity in vitro against seven human cancer cell lines. []

1,6,7,8-Tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl)pyrazolo[3,4-b][1,4]diazepine (UK-91,473)

Compound Description: This compound is a potent platelet-activating factor (PAF) antagonist. It demonstrated significantly greater in vivo potency in a murine lethality model compared to the dihydropyridine PAF antagonist UK-74,505. [] Furthermore, UK-91,473 exhibited a longer duration of action than UK-74,505 in conscious dogs at a quarter of the dose. []

3-(2-Aminoethyl)-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine derivatives

Compound Description: This group of compounds represents a series of novel derivatives designed as potential therapeutic agents for pathologies associated with neuronal calcium homeostasis dysfunction. []

(6R,12aR)-2,3,6,7,12,12a-Hexahydro-2-methyl-6-(3,4-methylenedioxyphenyl)-pyrazino[2',1':6,1]pyrido[3,4-b]indole-1,4-dione and (+)-N-[1-(Adamantanmethyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N'-phenylurea

Compound Description: These compounds are identified as poorly water-soluble drugs. []

Overview

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound notable for its fused ring system that incorporates both a pyridine and a diazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the broader category of diazepines, which are known for their psychoactive properties and therapeutic uses in treating anxiety and other conditions.

Source

The compound has been documented in various chemical databases and literature, including PubChem and BenchChem, which provide detailed chemical information and potential applications in pharmacology .

Classification

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is classified as a heterocyclic compound within the diazepine family. Its structural uniqueness arises from the integration of both pyridine and diazepine rings, contributing to its distinct chemical properties and biological interactions.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors. For instance:

  1. Cyclization Reaction: A pyridine derivative reacts with a suitable amine under specific conditions to form the diazepine ring.
  2. Optimized Conditions: Industrial production may utilize controlled temperature, pressure, and catalysts to enhance yield and purity .

Technical Details

The synthesis often employs techniques such as refluxing or microwave-assisted synthesis to facilitate the reaction. Analytical methods like nuclear magnetic resonance spectroscopy are commonly used to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is C9H13N3C_9H_{13}N_3. The compound features a fused bicyclic structure consisting of a pyridine ring fused to a diazepine ring.

Data

  • InChI: InChI=1S/C9H13N3/c1-12-6-5-10-7-8-3-2-4-11-9(8)12/h2-4,10H,5-7H2,1H3
  • InChI Key: UFQXWWKYVBMLOE-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of diazepines and pyridines. Notably:

  • Nucleophilic Substitution: The nitrogen atoms in the diazepine ring can act as nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The pyridine ring may undergo electrophilic substitution due to the electron-withdrawing nature of nitrogen.

Technical Details

Reactions involving this compound often require specific conditions such as inert atmospheres or particular solvents to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

Research indicates that 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine interacts with various biological targets. These interactions may modulate neurotransmitter systems or enzyme activities:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzyme Interaction: It can also interact with enzymes involved in metabolic pathways, potentially altering their activity and stability .

Data

Studies have shown that compounds structurally similar to this one exhibit significant effects on cell signaling pathways and gene expression.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine include:

  • Melting Point: Specific values are not widely reported but can be determined through experimental methods.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

This compound exhibits typical reactivity associated with diazepines:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo oxidation or reduction reactions depending on the functional groups present.
Applications

Scientific Uses

Due to its unique structure and potential biological activity, 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is being explored for various applications:

  • Pharmacological Research: Investigated for its potential use as an anxiolytic or antidepressant agent.
  • Drug Development: Its interactions with neurotransmitter systems make it a candidate for developing new therapeutic agents targeting mental health disorders .
Introduction to 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

This heterocyclic compound, characterized by CAS numbers 1437433-62-9 (free base) and 2408970-06-7 (dihydrochloride salt), represents a structurally distinct class of diazepine derivatives with emerging pharmacological significance. Its molecular framework combines a partially saturated 1,4-diazepine ring fused with a pyridine system, methylated at the N1 position, yielding the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol for the free base [3]. The molecule's architecture positions it as a constrained polyamine with potential for diverse biological interactions, distinguishing it from classical benzodiazepines through its pyridine-containing fusion rather than benzene. Its SMILES notation (CN1CCCNC2=C1C=CN=C2) precisely captures the connectivity, highlighting the methyl group attachment at N1 and the characteristic pyridine nitrogen [3]. This structural profile underpins its interest as a scaffold in medicinal chemistry and drug discovery.

Structural Classification Within the Diazepine Family

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine belongs to the broader diazepine class, defined by a seven-membered ring containing two nitrogen atoms. Its specific classification hinges on two key structural features:

  • Ring Fusion and Heteroatom Positioning: The compound is a pyridodiazepine, resulting from the fusion of a pyridine ring across the 3,4-bonds of the 1,4-diazepine core. This contrasts sharply with the more prevalent 1,4-benzodiazepines (e.g., diazepam), where a benzene ring is fused across the same bonds [5]. The presence of the pyridine nitrogen atom within the fused ring system significantly alters electronic properties and potential hydrogen-bonding interactions compared to the all-carbon benzene ring. The specific fusion type, pyrido[3,4-b][1,4]diazepine, dictates the orientation of the pyridine nitrogen relative to the diazepine ring [7].

  • Saturation and Substitution: The designation "2,3,4,5-tetrahydro" indicates partial saturation of the diazepine ring, reducing it from a potentially aromatic 10π-electron system to a non-aromatic, more flexible seven-membered ring containing two amine functionalities (one tertiary, N1-methylated, and one secondary). This saturation contrasts with fully unsaturated diazepines like diazepam and introduces conformational flexibility and basicity at the secondary amine (NH) [3] [4]. The methyl group attached to N1 (tertiary amine) is a defining substituent, preventing quaternization and influencing lipophilicity and steric bulk [10].

Table 1: Structural Comparison of Key Diazepine Derivatives

Compound NameCore StructureFused RingKey SubstituentsCAS NumberMolecular Formula
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepinePartially Sat. 1,4-DiazepinePyridine (3,4-b)Methyl (N1)1437433-62-9C₉H₁₃N₃
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinePartially Sat. 1,4-DiazepineBenzeneMethyl (N1)32900-36-0C₁₀H₁₄N₂
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepinePartially Sat. 1,4-DiazepineBenzeneH (N1)5946-39-4C₉H₁₂N₂
Diazepam (7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one)Unsaturated 1,4-DiazepineBenzeneMethyl (N1), Phenyl (C5), Cl (C7), O=C (C2)439-14-5C₁₆H₁₃ClN₂O

Historical Context and Discovery in Heterocyclic Chemistry

The development of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine stems from targeted explorations within heterocyclic chemistry aimed at modifying privileged pharmacophores for enhanced properties. While its exact date of first synthesis isn't explicitly documented in the available sources, its emergence is intrinsically linked to two broader trends:

  • Evolution Beyond Classical Benzodiazepines: The immense success of 1,4-benzodiazepines (e.g., diazepam, chlordiazepoxide) as central nervous system agents spurred intense research into structurally related heterocycles [5] [9]. This included replacing the benzene ring with other aromatic systems like pyridine, aiming to modulate receptor affinity, metabolic stability, physicochemical properties (e.g., solubility, basicity), and side-effect profiles [9]. The pyrido[3,4-b][1,4]diazepine scaffold represents a deliberate bioisosteric strategy, replacing the benzene of the benzodiazepine core with a pyridine ring fused at the 3,4-positions [7]. This modification introduces a nitrogen atom into the fused ring system, significantly altering electronic distribution and offering an additional hydrogen-bond acceptor site.

  • Rational Design for Novel Targets: More recently, the specific pyrido[3,4-b][1,4]diazepine scaffold gained prominence through rational drug design efforts targeting non-CNS enzymes. A significant milestone was its identification as a core structure in potent inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis validated as an antibacterial target [7]. Researchers expanded upon earlier ene-amide series (naphthyridinone progenitors) by incorporating the partially saturated pyridodiazepine core. This modification was strategically chosen to introduce additional hydrogen-bonding capabilities and improve water solubility compared to the original, less polar scaffolds [7]. The synthesis of derivatives like compound 16c (C9H13N3-based structure) and the demonstration of its in vivo efficacy in a mouse infection model marked a key validation point for the therapeutic potential of this specific heterocyclic system beyond traditional benzodiazepine applications [7].

The synthesis of this compound and its derivatives typically involves complex heterocyclic formation strategies, potentially starting from appropriately substituted pyridine precursors and building the diazepine ring via cyclization reactions involving diamines or their equivalents, although detailed synthetic routes are not provided in the available sources [3]. Its listing by chemical suppliers like BLD Pharm and AiFChem primarily as a "research chemical" underscores its current status as an investigational scaffold rather than a marketed drug entity [3].

Biological and Pharmacological Relevance of Pyridodiazepine Scaffolds

The 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine scaffold demonstrates significant potential across diverse pharmacological domains, primarily attributed to its ability to interact with critical biological targets. Key areas of relevance include:

  • Antibacterial Agents (FabI Inhibition): This represents the most documented pharmacological application for this specific scaffold. As alluded to in Section 1.2, derivatives based on the pyrido[3,4-b][1,4]diazepine core function as potent inhibitors of the bacterial enzyme FabI. FabI catalyzes the essential, rate-limiting enoyl reduction step in bacterial fatty acid biosynthesis (FAS-II pathway), an attractive target for novel antibiotics due to its differences from the mammalian FAS-I pathway [7]. The pyridodiazepine scaffold was specifically engineered to replace earlier naphthyridinone inhibitors, offering enhanced hydrogen-bonding interactions with the FabI active site (e.g., with NADH cofactor and key residues like Tyr156) and improved aqueous solubility. Compound 16c, a derivative within this series, exhibited sufficient potency, metabolic stability, and pharmacokinetic properties to demonstrate efficacy in a mouse model of bacterial infection, validating the scaffold's potential for developing new antibiotics targeting resistant pathogens [7].

Table 2: Key Pyridodiazepine-Based FabI Inhibitor Profile [7]

Compound IdentifierCore Structure VariationKey Property ImprovementsBiological Outcome
16cPyrido[3,4-b][1,4]diazepine derivativeEnhanced H-bonding vs. naphthyridinone; Increased solubilityPotent FabI inhibition; Efficacy in mouse infection model
  • Cytotoxic/Anticancer Agents: While direct data on 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine itself is limited, closely related benzodiazepine and diazepine scaffolds are well-recognized for anticancer potential. For instance, functionalized benzo[b]pyrano[2,3-e][1,4]diazepines demonstrated significant in vitro cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) [8]. The presence of the diazepine ring fused with other heterocyclic systems (like benzopyran) appears crucial for this activity. Specific modifications, such as introducing pyrazole rings bearing carbothioamide fragments, markedly enhanced antitumor potency, yielding compounds with IC₅₀ values approaching those of the standard drug doxorubicin (~16-17 μM) [8]. This highlights the broader potential of diazepine-based scaffolds, including pyrido variants, in oncology drug discovery.

  • Central Nervous System (CNS) Modulation Potential: Although classical 1,4-benzodiazepines (e.g., diazepam, alprazolam) are iconic anxiolytics, sedatives, and anticonvulsants acting via GABAA receptor potentiation [5] [9], the pyrido[3,4-b][1,4]diazepine scaffold's direct interaction with GABA receptors is not explicitly reported in the available sources. However, structurally complex diazepine derivatives remain a major focus in CNS drug discovery. Novel tricyclic benzodiazepines and bioisosteres like imidazo[1,5-a]thieno[3,2-f][1,4]diazepines are actively explored as safer anxiolytics targeting GABAA receptor subtypes (e.g., α₂-subunit selective) to minimize sedation and dependence risks associated with classical benzodiazepines [9]. The presence of the diazepine ring is a common and often essential feature for binding to the benzodiazepine site on GABAA receptors. While the pyrido[3,4-b] fusion differs from the benzo or thieno fusions used in many CNS-active diazepines, its potential to interact with these or other CNS targets cannot be ruled out and may represent an underexplored area.

  • Vasopressin Receptor Modulation: A very close structural analogue, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0), is specifically noted for its use as a vasopressin V2 receptor agonist [10]. This highlights that tetrahydro-diazepine scaffolds, including potentially the pyrido variant, can be engineered to target G-protein coupled receptors (GPCRs) like vasopressin receptors, which play crucial roles in water balance, cardiovascular function, and stress responses.

The 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine scaffold offers a versatile platform for medicinal chemistry. Its core structure provides opportunities for diversification at several positions (e.g., the secondary amine NH, the pyridine nitrogen via quaternization, or through substitution on the carbon atoms), allowing for the fine-tuning of target affinity, selectivity, physicochemical properties (solubility, logP), and pharmacokinetic profiles [3] [7]. Its exploration spans from enzyme inhibitors crucial for bacterial survival to potential modulators of cellular proliferation and CNS function, underscoring its significance in contemporary drug discovery efforts.

Table 3: Pharmacological Domains Explored with Diazepine Scaffolds, Including Pyrido Derivatives

Pharmacological AreaMolecular TargetScaffold ExamplesRelevance of Pyrido[3,4-b][1,4]diazepine
AntibacterialFabI (Enoyl-ACP reductase)Pyrido[3,4-b][1,4]diazepines (e.g., 16c)Directly validated; Improved solubility & H-bonding vs. progenitors
Anticancer / CytotoxicUnknown (DNA? Topoisomerases?)Benzo[b]pyrano[2,3-e][1,4]diazepinesClose structural analogue shows potent activity; Pyrido variant likely explorable
Anxiolytic / SedativeGABAA Receptor (BZD site)1,4-Benzodiazepines; Imidazo/Thieno-diazepinesCore diazepine structure essential for binding; Pyrido fusion potential unexplored
Hormone Receptor ModulationVasopressin V2 Receptor1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepineDemonstrates GPCR targeting potential of saturated diazepines

Properties

CAS Number

1437433-62-9

Product Name

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

IUPAC Name

1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine

Molecular Formula

C9H13N3

Molecular Weight

163.224

InChI

InChI=1S/C9H13N3/c1-12-6-2-4-11-8-7-10-5-3-9(8)12/h3,5,7,11H,2,4,6H2,1H3

InChI Key

GSNZZHCHOQZJIJ-UHFFFAOYSA-N

SMILES

CN1CCCNC2=C1C=CN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.